molecular formula C10H11NO5 B1273449 2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid CAS No. 56538-57-9

2-(((Benzyloxy)carbonyl)amino)-2-hydroxyacetic acid

Cat. No. B1273449
M. Wt: 225.2 g/mol
InChI Key: JQEZLSUFDXSIEK-UHFFFAOYSA-N
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Patent
US05580979

Procedure details

α-hydroxy-N-benzyloxycarbonylglycine 22A (5.57 g, 0.027 mol) of Example 1 was stirred with isopropylmercaptan (8.29 g, 0.11 mol) in glacial acetic acid (26.5 mL) at 0° C. Conc H2SO4 (0.27 mL) was added and the mixture stirred for 2 days at room temperature. The mixture was then poured into ice and the organic layer extracted with ethyl acetate. The ethyl acetate solution was washed with water, 5% NaHCO3, dried over MgSO4, solvent removed to give 22B in 94% yield. This was used without further purification.
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
O[CH:2]([C:14]([OH:16])=[O:15])[NH:3][C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5].[CH:17]([SH:20])([CH3:19])[CH3:18].OS(O)(=O)=O>C(O)(=O)C>[CH:17]([S:20][CH:2]([C:14]([OH:16])=[O:15])[NH:3][C:4]([O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:5])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
5.57 g
Type
reactant
Smiles
OC(NC(=O)OCC1=CC=CC=C1)C(=O)O
Name
Quantity
8.29 g
Type
reactant
Smiles
C(C)(C)S
Name
Quantity
26.5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.27 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was then poured into ice
EXTRACTION
Type
EXTRACTION
Details
the organic layer extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate solution was washed with water, 5% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4, solvent
CUSTOM
Type
CUSTOM
Details
removed

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C)(C)SC(NC(=O)OCC1=CC=CC=C1)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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